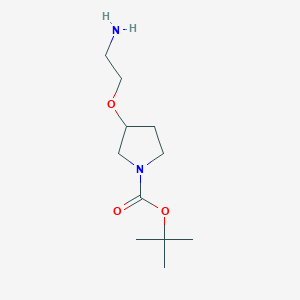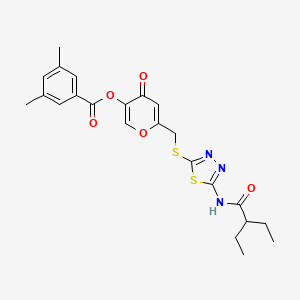
N-(2-fluorocyclopentyl)pyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorocyclopentyl)pyrazin-2-amine, also known as FCPP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a cyclopentylpyrazinamine derivative that has shown promising results in various studies. In
Applications De Recherche Scientifique
Regioselective Synthesis and Fluorescence Applications
Research has shown a chemo- and regioselective copper-catalyzed amination process for producing N-aryl and N-alkyl anthranilic acid derivatives, with yields up to 99%. Notably, N-(1-Pyrene)anthranilic acid, derived through similar processes, has been utilized in metal ion-selective fluorosensing, highlighting the compound's relevance in developing selective fluorescence quenching applications in the presence of specific metal ions like Hg(II) Wolf et al., 2006.
Pyrazole Derivatives for Drug Discovery
The broad spectrum of physiological and pharmacological activities of pyrazole derivatives, as reported in several studies, underscores their potential in drug discovery. These compounds have been identified for their diverse functionality and have been targeted for the discovery of new drugs, offering opportunities to exploit their therapeutic properties Ansari et al., 2017.
Enzymatic Synthesis of Pyrazine Derivatives
A novel enzymatic mechanism by Pseudomonas fluorescens for synthesizing monocyclic pyrazines has been discovered, showcasing a unique method for pyrazine derivative synthesis from natural α-amino acids. This process involves decarboxylation and acetyl transfer, leading to the production of compounds like 2,5-dimethyl-3,6-bis(4-aminobenzyl)pyrazine, which may have implications for enzymatic synthesis strategies Masuo et al., 2020.
Antibacterial Agents and DNA Gyrase Interaction
The development of fluoro-substituted amines, specifically targeting the binding with bacterial DNA gyrase, has been explored to form ternary complexes crucial for the activity of certain antibacterial agents. This highlights the role of substituted pyridines, including N-(2-fluorocyclopentyl)pyrazin-2-amine derivatives, in enhancing the efficacy of treatments against bacterial infections Li et al., 1998.
Synthesis of Fluorinated Pyrazoles
The development of 3-amino-4-fluoropyrazoles through a novel synthetic strategy involving monofluorination and condensation with hydrazines underscores the importance of fluorinated pyrazoles in medicinal chemistry. These compounds serve as valuable building blocks for further functionalization and drug development processes Surmont et al., 2011.
Propriétés
IUPAC Name |
N-(2-fluorocyclopentyl)pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3/c10-7-2-1-3-8(7)13-9-6-11-4-5-12-9/h4-8H,1-3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSBNGBRZPAPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-diphenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2942562.png)

![(3S,5R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-Dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one](/img/structure/B2942566.png)

![N-[(3-Methoxyoxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2942568.png)

![4-Amino-3-[(4-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2942574.png)



![1-((4-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2942578.png)
![1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B2942579.png)

